molecular formula C25H33ClN4O2S B1249431 Perphenazine 4-aminobutyrate CAS No. 751477-01-7

Perphenazine 4-aminobutyrate

Cat. No.: B1249431
CAS No.: 751477-01-7
M. Wt: 489.1 g/mol
InChI Key: BABFYCSPNDKXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of Mutual Prodrug Design in Neuropharmacology

A prodrug is an inactive derivative of a drug molecule that requires a chemical or enzymatic transformation within the body to release the active pharmacological agent. slideshare.netresearchgate.net The mutual prodrug concept is a specialized form of this approach where the carrier molecule is not an inert substance but another biologically active drug. ajrconline.orgresearchgate.net In this design, two pharmacologically active agents are chemically linked, each acting as a promoiety for the other. researchgate.net

This strategy offers several potential advantages in drug development:

Site-Specific Drug Delivery: By modifying the properties of a drug, a prodrug can be tailored to target specific tissues or organs, concentrating the therapeutic effect where it is most needed and reducing systemic side effects. slideshare.netajrconline.org

Synergistic Action: When the two linked drugs have complementary mechanisms of action, their combined effect can be synergistic, leading to enhanced therapeutic efficacy. mdpi.com

Overcoming Formulation Challenges: Issues like unpleasant taste or pain at the injection site can sometimes be resolved by converting the active drug into a prodrug form. ajrconline.org

In neuropharmacology, the mutual prodrug approach is particularly valuable for overcoming the blood-brain barrier (BBB), a significant obstacle for many central nervous system (CNS) drugs. sponser.co.ilslideshare.net By linking a CNS-active drug to a carrier that can facilitate transport across the BBB, it becomes possible to deliver therapeutic agents to the brain more effectively. sponser.co.il

Historical Context of Perphenazine (B1679617) and GABA Research Integration

Perphenazine is a well-established, high-potency first-generation antipsychotic drug that primarily functions by blocking dopamine (B1211576) D2 receptors. cochrane.org It has been used for decades in the treatment of schizophrenia and severe nausea and vomiting. However, like other typical antipsychotics, its use can be limited by significant side effects, particularly extrapyramidal symptoms (EPS) such as tardive dyskinesia, which are movement disorders. nih.govcochrane.org

GABA, on the other hand, is the main inhibitory neurotransmitter in the brain. psychiatria-danubina.com Research has suggested that disruptions in the GABAergic system may play a role in the pathophysiology of schizophrenia. psychiatria-danubina.comnih.govnih.gov This has led to the hypothesis that enhancing GABAergic transmission could be a valuable therapeutic strategy. However, GABA itself does not readily cross the blood-brain barrier, which has limited its direct clinical application for CNS disorders. researchgate.netsponser.co.il

The integration of perphenazine and GABA research stems from the idea that combining a dopamine antagonist with a GABA agonist could offer a more comprehensive treatment for schizophrenia. psychiatria-danubina.com The rationale is that such a combination could not only address the dopaminergic hyperactivity associated with positive symptoms but also correct the underlying GABAergic deficits, potentially improving negative symptoms and cognitive function while reducing the risk of EPS. psychiatria-danubina.comgoogle.com

Rationale for Conjugating Gamma-Aminobutyric Acid with Perphenazine

The conjugation of GABA with perphenazine to form Perphenazine 4-aminobutyrate is a deliberate strategy to create a superior antipsychotic agent. researchgate.net

Theoretical Advantages for Central Nervous System Engagement

The primary advantage of creating an ester of perphenazine and GABA is to facilitate the transport of GABA across the blood-brain barrier. sponser.co.il Once in the central nervous system, the ester is expected to undergo hydrolysis, releasing both perphenazine and GABA to exert their respective pharmacological effects. sponser.co.il This approach allows for the delivery of GABA to the brain, which would otherwise be unable to reach its target in sufficient concentrations. researchgate.net In animal models, oral administration of this compound has been shown to deliver GABA to the brain. researchgate.net

Strategic Design for Modulating Dopaminergic and GABAergic Systems

The strategic design of this compound aims to simultaneously modulate two key neurotransmitter systems implicated in schizophrenia. researchgate.netpsychiatria-danubina.com By combining a potent dopamine D2 receptor antagonist (perphenazine) with a GABA(A) receptor agonist (GABA), the compound is designed to have a dual-action mechanism. wikipedia.orgresearchgate.net

This dual modulation is hypothesized to:

Provide Antipsychotic Efficacy: The perphenazine component addresses the hyperdopaminergic state associated with the positive symptoms of schizophrenia. researchgate.net

Reduce Extrapyramidal Side Effects: The GABAergic component is expected to counteract the dopamine-blocking effects in the nigrostriatal pathway, which are responsible for the motor side effects of typical antipsychotics. researchgate.netnih.gov Studies in rat models have shown that this compound produced a significant decrease in catalepsy, a proxy for EPS, compared to perphenazine alone. researchgate.netnih.gov

Improve Cognitive and Negative Symptoms: Deficits in GABAergic neurotransmission are thought to contribute to the cognitive and negative symptoms of schizophrenia, which are often poorly addressed by traditional antipsychotics. sponser.co.ilpatsnap.com By enhancing GABAergic activity, this compound may offer therapeutic benefits in these domains. researchgate.netpatsnap.com

Research Findings on this compound (BL-1020)

Study AspectFindings
Preclinical Models In rat models, BL-1020 reduced hyperactivity without causing the sedation or catalepsy seen with perphenazine alone. researchgate.netnih.gov
Pharmacokinetics Oral administration of radiolabeled BL-1020 demonstrated its ability to penetrate the brain. researchgate.net
Receptor Binding BL-1020 exhibits a strong affinity for dopamine and serotonin (B10506) receptors and has agonist activity at GABA(A) receptors. researchgate.net
Clinical Trials (Phase II) A 6-week, open-label study with 36 patients with chronic schizophrenia showed that BL-1020 (20-40 mg/d) was associated with clinically relevant improvement in psychosis with no worsening of extrapyramidal symptoms. researchgate.net
Data compiled from published research articles. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

In radioligand binding studies, BL-1020 displayed strong interaction with dopamine receptors especially D2L and D2S (Ki of 0.27 nM and 0.17 nM respectively), the serotonin receptor 5-HY2a (Ki 0.25 nM) as well as moderate interaction with the GABAA receptor (Ki 3.29 microK).

CAS No.

751477-01-7

Molecular Formula

C25H33ClN4O2S

Molecular Weight

489.1 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate

InChI

InChI=1S/C25H33ClN4O2S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2

InChI Key

BABFYCSPNDKXRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Synonyms

BL 1020
BL-1020
BL1020
perphenazine GABA este

Origin of Product

United States

Chemical Synthesis and Structural Characterization of Perphenazine 4 Aminobutyrate

Synthetic Methodologies for Ester Formation

The synthesis of Perphenazine (B1679617) 4-aminobutyrate primarily involves the creation of an ester bond between the hydroxyl group of perphenazine and the carboxylic acid group of 4-aminobutyric acid. This process is complicated by the presence of a primary amine in the GABA molecule, which necessitates a protection-deprotection strategy.

Esterification Protocols with Perphenazine Precursors

The esterification step joins the N-protected GABA with perphenazine. A widely used method is the Steglich esterification, which employs a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comgoogle.com In a typical procedure, the N-protected GABA is reacted with perphenazine and DCC to form the N-protected perphenazine 4-aminobutyrate. google.com Other coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in combination with 1-Hydroxybenzotriazole (HOBt), have also been utilized for similar esterifications. google.com The reaction is typically carried out in an appropriate organic solvent like dichloromethane. mdpi.com

Deprotection and Salt Formation Procedures

Following the successful esterification, the N-protecting group on the GABA moiety must be removed to yield the final product. When the Boc group is used, deprotection can be achieved under acidic conditions, for instance, by using hydrochloric acid in glacial acetic acid or trifluoroacetic acid. mdpi.comrsc.org

For purification and to enhance stability, the resulting this compound is often converted into a salt. A notable example is the formation of the trimesylate salt. This can be achieved through an in situ deprotection and salification process where methanesulfonic acid is used to both remove the N-protecting group and form the salt in a single step. google.com This method has been shown to produce a highly pure form of this compound trimesylate. google.com The final product can then be isolated through techniques like precipitation by adding a non-solvent such as diethyl ether. google.com

Development and Characterization of Crystalline Forms

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its performance and stability. Therefore, significant research has been dedicated to the development and characterization of crystalline forms of this compound.

Polymorphism Studies and Identification of Distinct Crystalline Structures

Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. tricliniclabs.com These different forms can exhibit varying physicochemical properties. crystalpharmatech.com Studies on the trimesylate salt of this compound have identified at least two distinct crystalline forms, designated as Form A and Form B. google.com

These polymorphs are characterized by different analytical techniques. Differential Scanning Calorimetry (DSC) reveals that Crystalline Form A exhibits a sharp endothermic peak at approximately 150°C, while Crystalline Form B shows a peak at a higher temperature, at or above 209°C, suggesting greater thermal stability. google.com

X-Ray Powder Diffraction (XRPD) is another crucial technique used to distinguish between crystalline forms. Each form produces a unique diffraction pattern. For instance, Crystalline Form B is characterized by a specific XRPD pattern with prominent peaks at 2Θ values of approximately 4.7, 5.4, 6.4, and 7.8 degrees. google.com

Crystalline FormDSC Endothermic Peak (°C)Key XRPD Peaks (2Θ)
Form A~150Not specified
Form B≥2094.7, 5.4, 6.4, 7.8

Crystallization Techniques and Optimization for Research Purity

The ability to selectively produce a desired crystalline form with high purity is a key aspect of pharmaceutical development. tricliniclabs.com The formation of different polymorphs of this compound trimesylate has been found to be dependent on the reaction conditions, particularly the solvent used. google.com

Crystalline Form A can be prepared by reacting N-protected this compound with methanesulfonic acid in acetonitrile (B52724). google.com In contrast, the more stable Crystalline Form B is obtained when a mixture of acetonitrile and butyl acetate (B1210297) is used as the solvent for the reaction. google.com

The optimization of crystallization processes involves controlling parameters such as temperature, solvent composition, and cooling rate to ensure the desired crystal form is obtained with high purity and desirable physical attributes like crystal shape and size distribution. crystalpharmatech.comsyrris.com Techniques such as anti-solvent crystallization, where a solvent in which the compound is poorly soluble is added to induce precipitation, can be employed to control crystal size and morphology. syrris.com Seeding, the introduction of small crystals of the desired form to initiate crystallization, is another technique used to control polymorphism and particle size. scispace.com The goal of these optimization efforts is to produce a consistent, high-purity crystalline product suitable for research and further development. tricliniclabs.com

Solid-State Characterization for Academic Research Materials

The solid-state properties of a compound are crucial for its development as a research material. For this compound, detailed solid-state characterization has been reported for its trimesylate salt, which exists in different crystalline forms, designated as Form A and Form B. google.com These forms have been characterized using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). google.com

Differential Scanning Calorimetry (DSC)

DSC analysis is used to study the thermal properties of a material, such as its melting point and phase transitions. For the trimesylate salt of this compound, two distinct crystalline forms have been identified through DSC. Crystalline Form A exhibits a sharp endothermic peak at approximately 150 °C, indicative of a crystalline product. google.com In contrast, Crystalline Form B is characterized by a higher endothermic peak at or above 209 °C, suggesting it is a more thermally stable crystalline form. google.com

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying and characterizing crystalline materials. Each crystalline form of a compound produces a unique diffraction pattern. The crystalline forms of this compound trimesylate have been extensively characterized by XRPD. google.com

Crystalline Form B, for instance, is distinguished by a specific XRPD pattern with characteristic peaks at various 2Θ values. google.com The table below summarizes some of the key XRPD peaks for Crystalline Form B of this compound trimesylate. google.com

2Θ (degrees)
4.7
5.4
6.4
7.8
12.8
14.0
15.3
15.7
16.0
16.1
16.9
17.7
18.0
19.7
20.0
20.6
21.0
21.2

The presence of at least five, six, or seven of these characteristic peaks in an XRPD pattern can be used to identify Crystalline Form B of this compound trimesylate. google.com The specific combination of solvents and conditions used during the synthesis and crystallization process influences which crystalline form is produced. google.com For example, reacting N-protected this compound with methanesulfonic acid in acetonitrile can yield Crystalline Form A, while using a mixture of acetonitrile and butyl acetate can lead to the formation of the more stable Crystalline Form B. google.com

Prodrug Mechanisms and Biotransformation Pathways

Hydrolysis of the Ester Linkage and Active Moiety Release

The fundamental step in the bioactivation of perphenazine (B1679617) 4-aminobutyrate is the cleavage of the ester linkage connecting perphenazine and GABA. This hydrolysis releases the active perphenazine molecule and GABA, allowing them to interact with their respective targets. researchgate.net The efficiency of this release is governed by both enzymatic processes and the chemical environment.

Enzymatic Hydrolysis in Biological Systems

The hydrolysis of the ester bond in perphenazine 4-aminobutyrate is primarily catalyzed by esterase enzymes that are widely distributed throughout the body, particularly in the plasma, liver, and CNS. mdpi.compatsnap.comcambridge.org While the specific esterases responsible for the hydrolysis of this particular prodrug are not definitively identified in the provided literature, it is a well-established principle that ester-based prodrugs are substrates for common hydrolases such as carboxylesterases (hCE1 and hCE2). cambridge.orgrutgers.edu These enzymes recognize the ester moiety and facilitate its cleavage, a critical step for releasing the active drug. mdpi.comrutgers.edu Animal studies involving similar long-acting ester prodrugs of phenothiazines, like perphenazine enanthate, have shown that the ester linkage is rapidly split by hydrolytic enzymes in tissue fluid following administration. patsnap.com The enzymatic hydrolysis of aliphatic carboxylic esters often increases with the length of the acid chain, up to a certain point, before decreasing. rutgers.edu

pH-Dependent Hydrolysis Kinetics in Research Media

The stability of an ester prodrug is often dependent on the pH of its environment. This is a crucial factor for oral formulations, as the compound must withstand the highly acidic conditions of the stomach to be absorbed in the intestine. Research on other GABA ester prodrugs provides insight into the likely behavior of this compound. For instance, a carbamate (B1207046) prodrug of curcumin (B1669340) and GABA ethyl ester was found to be more resistant to chemical hydrolysis at acidic pH levels (pH 1.2 and 4.5) but was rapidly hydrolyzed at more neutral and alkaline conditions (pH 6.8 and 7.4). plos.org Another GABA prodrug, progabide, exhibited maximum stability in a pH range of 6 to 7. nih.gov It is also noted that the difference in pH between plasma (around 7.4) and the cerebrospinal fluid (CSF, slightly more acidic) can lead to a phenomenon known as "ion trapping," which may enhance the accumulation of a weakly basic ester prodrug in the CNS. nih.gov

A study on a curcumin diethyl γ-aminobutyrate prodrug provided the following hydrolysis rate constants (k) and half-lives (t½) at different pH values, which illustrates the general principle of pH-dependent stability for similar ester compounds.

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
1.20.003231.0
4.50.001693.0
6.80.4091.7
7.40.7930.9
Data adapted from a study on a different GABA ester prodrug and is for illustrative purposes only. plos.org

Prodrug Delivery Mechanisms Across Biological Barriers

A primary objective for designing prodrugs like this compound is to overcome biological barriers, most notably the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain. nih.gov

Theoretical Aspects of Blood-Brain Barrier Penetration Enhancement

The BBB is a highly selective barrier that limits the passage of substances from the bloodstream into the CNS. While GABA itself does not readily cross the BBB, conjugating it to another molecule can facilitate its entry. nih.govnih.gov The strategy behind this compound is that the GABA moiety can be recognized by endogenous nutrient transporters expressed on the BBB. researchgate.net Specifically, the L-type amino acid transporter 1 (LAT1) is a key target for this approach. researchgate.netnih.govuef.fi LAT1 is highly expressed on both the luminal (blood-facing) and abluminal (brain-facing) sides of the BBB endothelial cells and transports large neutral amino acids. uef.fimdpi.com For a compound to be a LAT1 substrate, it generally requires a free carboxyl and an amino group. researchgate.net By mimicking the structure of an amino acid, the prodrug can theoretically be actively transported across the BBB, increasing its concentration in the brain. researchgate.netnih.gov

Transport Mechanisms of Prodrugs into Target Tissues

Once the prodrug crosses the BBB, it must enter the brain parenchyma to be effective. LAT1 is also expressed on brain parenchymal cells, including astrocytes and neurons, which would allow the prodrug to be taken up by these target cells. researchgate.netmdpi.com Following transport into the CNS, the ester bond of this compound is hydrolyzed by local esterases. researchgate.net This localized bioactivation releases both perphenazine and GABA directly within the brain tissue. This targeted release is intended to allow for a simultaneous dopamine (B1211576) D2 receptor blockade by perphenazine and a facilitation of GABAergic neurotransmission by GABA. researchgate.net

Metabolic Fate of this compound in Preclinical Models

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. In rat models, orally administered this compound (BL-1020) was shown to penetrate the brain and demonstrate efficacy. researchgate.netnih.gov

Pharmacokinetic data from a clinical trial revealed that the prodrug, BL-1020, could not be quantified in plasma from 2 hours post-dose, indicating rapid hydrolysis in the body. The subsequent analysis focused on the plasma concentrations of the released perphenazine. The metabolism of perphenazine itself is extensive and occurs primarily in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation, with the cytochrome P450 enzyme CYP2D6 playing a major role. nih.gov The main metabolites of perphenazine include perphenazine sulfoxide (B87167) and N-dealkylated perphenazine. nih.govfrontiersin.org

The table below summarizes the pharmacokinetic parameters of perphenazine following the administration of single doses of its prodrug, BL-1020, in a clinical study.

BL-1020 DoseCmax (ng/mL)AUC₀₋∞ (ng·h/mL)
16 mg0.1843.08
24 mg0.3104.00
32 mg0.3786.47
Data from a clinical trial measuring plasma perphenazine after administration of the BL-1020 prodrug.

These findings from preclinical and clinical studies confirm that this compound functions as a prodrug, being rapidly converted to perphenazine, which then follows its known metabolic pathway.

In Vitro and Ex Vivo Metabolic Studies

In vitro and ex vivo studies are crucial for elucidating the specific enzymatic processes responsible for the bioactivation of prodrugs. For ester-containing prodrugs like this compound, carboxylesterases (CEs) are the primary enzymes responsible for their hydrolysis. researchgate.netd-nb.infobiomolther.org These enzymes are ubiquitously distributed throughout the body, with high concentrations in the liver, intestine, and plasma. d-nb.infobiomolther.org

While direct in vitro studies detailing the hydrolysis of this compound by specific human carboxylesterase isoforms (hCE1 and hCE2) are not extensively published, the metabolic fate of similar ester-based prodrugs provides a strong inferential basis for its biotransformation. For instance, perphenazine itself has been identified as a substrate for hCE1. nih.gov Furthermore, studies on other perphenazine esters, such as perphenazine enanthate, have shown that the ester bond is rapidly cleaved by hydrolytic enzymes present in tissue fluids. researchgate.net

The general mechanism of this biotransformation is the enzymatic addition of water across the ester bond, which liberates the alcohol (in this case, the hydroxyl group on perphenazine) and the carboxylic acid (GABA). researchgate.net This hydrolytic reaction can be studied in vitro using various biological preparations, as detailed in the table below.

Table 1: Common In Vitro and Ex Vivo Systems for Studying Ester Prodrug Metabolism

SystemDescriptionRelevance to this compound
Human Liver Microsomes (HLM) Subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, including carboxylesterases. nih.govresearchgate.netHLM would be a primary system to investigate the rate of hydrolysis of this compound and to identify the contributing carboxylesterase and cytochrome P450 enzymes. nih.govresearchgate.net
Human Intestinal Microsomes (HIM) Similar to HLM but derived from intestinal tissue, representing a key site of first-pass metabolism for orally administered drugs. nih.govGiven that this compound is an oral drug, HIM would be used to assess pre-systemic hydrolysis. researchgate.net
Recombinant Human Carboxylesterases Purified enzymes (e.g., hCE1, hCE2) expressed in cell lines, allowing for the study of the specific contribution of each isozyme to the hydrolysis of a substrate. d-nb.infoThese would definitively determine which carboxylesterase isoform is primarily responsible for the cleavage of the ester bond in this compound.
Fresh Blood/Plasma Contains circulating esterases, such as butyrylcholinesterase (BChE), which can hydrolyze certain ester prodrugs.Would be used to determine the stability of this compound in circulation and the extent of its hydrolysis before reaching target tissues.
Brain Homogenates Preparations of brain tissue used to assess metabolic activity within the central nervous system. nih.govEx vivo studies with brain homogenates from animals administered the prodrug can confirm that it crosses the blood-brain barrier and is converted to its active components locally. d-nb.infonih.gov

Ex vivo binding assays, for instance, can be employed to measure the receptor occupancy of the released perphenazine in brain tissue following administration of this compound, providing indirect but powerful evidence of successful biotransformation within the target organ. nih.gov

Identification of Preclinical Metabolites

Preclinical studies, primarily in rodent models such as rats, are essential for identifying the metabolites formed in vivo following the administration of a new chemical entity. For this compound, the principal preclinical metabolites are the intended active compounds: perphenazine and GABA. nih.govebi.ac.uk

Pharmacokinetic studies in rats have confirmed the successful delivery and biotransformation of the prodrug. Following oral administration of this compound, perphenazine is detected in the plasma, demonstrating that the prodrug is absorbed and hydrolyzed in vivo. researchgate.netsponser.co.il Notably, while the prodrug itself (BL-1020) was not quantifiable in plasma from two hours post-dose onwards in one study, the subsequent appearance of perphenazine confirmed its release from the parent compound. sponser.co.il

The metabolism of the released perphenazine then follows its known extensive pathways, which include sulfoxidation, hydroxylation, and dealkylation, primarily mediated by cytochrome P450 enzymes such as CYP2D6. researchgate.net This leads to the formation of subsequent metabolites.

Table 2: Identified and Expected Preclinical Metabolites of this compound

MetaboliteMethod of FormationParent CompoundNote
Perphenazine Hydrolysis of the ester bond of the prodrug. sponser.co.ilThis compoundA primary, pharmacologically active metabolite. nih.govebi.ac.uk
Gamma-aminobutyric acid (GABA) Hydrolysis of the ester bond of the prodrug. nih.govThis compoundA primary, pharmacologically active metabolite. researchgate.net
7-hydroxyperphenazine Hydroxylation of the released perphenazine. researchgate.netPerphenazineA known active metabolite of perphenazine.
Perphenazine sulfoxide Sulfoxidation of the released perphenazine. researchgate.netPerphenazineA known metabolite of perphenazine.
N-dealkylated perphenazine Dealkylation of the released perphenazine. researchgate.netPerphenazineA known metabolite of perphenazine.

Radioactive labeling studies, for example using [14C]-labeled BL-1020, have been utilized to trace the pharmacokinetic profile and distribution of the compound and its metabolites in preclinical models. researchgate.net These studies are instrumental in confirming that the GABA moiety is delivered to the brain. researchgate.net

Molecular and Cellular Pharmacology

Receptor Binding Affinities and Selectivity Profiles

Perphenazine (B1679617) 4-aminobutyrate (BL-1020) has been characterized through in vitro receptor binding studies to determine its affinity for various neuroreceptors. The compound displays a potent and complex binding profile, engaging with dopamine (B1211576), serotonin (B10506), and GABA receptors. medchemexpress.comresearchgate.net

Perphenazine 4-aminobutyrate demonstrates high-affinity antagonism at both the long (D2L) and short (D2S) isoforms of the dopamine D2 receptor. medchemexpress.com In vitro binding assays have quantified its inhibition constants (Ki), revealing potent interaction with these primary targets for antipsychotic action. Specifically, the reported Ki values are 0.066 nM for the D2L receptor and 0.062 nM for the D2S receptor. medchemexpress.com This strong binding underscores the preservation of the potent dopaminergic antagonism characteristic of its parent compound, perphenazine. medchemexpress.comnih.gov

A defining feature of this compound is its activity as a GABAA receptor agonist, a property not shared by first- or second-generation antipsychotics. medchemexpress.comresearchgate.netnih.gov This activity is integral to its design as a GABA-enhancing agent. researchgate.netnih.govnih.gov In vitro studies have confirmed this interaction, with one report indicating a Ki value of 3.74 µM for its agonist activity at the GABAA receptor. medchemexpress.com This demonstrates a direct interaction with the receptor complex, intended to facilitate inhibitory neurotransmission.

The compound also exhibits strong inhibitory activity at the serotonin 5-HT2A receptor. medchemexpress.comresearchgate.net This is a common feature of many atypical antipsychotic medications and is believed to contribute to a more favorable side effect profile compared to typical antipsychotics. researchgate.net The binding affinity of this compound for the 5-HT2A receptor has been measured with a Ki value of 0.21 nM. medchemexpress.com

While specific binding data for this compound at the histamine (B1213489) H1 receptor is not detailed in the reviewed literature, its parent compound, perphenazine, is a known potent H1 receptor antagonist. glpbio.commedchemexpress.comtargetmol.com Multiple sources report the Ki value for perphenazine at the H1 receptor to be approximately 8 nM. glpbio.comtargetmol.comechemi.com This strong antihistaminic action is a known characteristic of many phenothiazine (B1677639) antipsychotics. guidetopharmacology.org

The pharmacological profile of this compound is best understood by comparing its receptor affinities to its parent compounds, perphenazine and GABA. The mutual prodrug maintains a high affinity for the D2 and 5-HT2A receptors, similar to perphenazine. medchemexpress.com For instance, positron emission tomography (PET) studies in humans have shown that equimolar doses of this compound and perphenazine result in similar D2 receptor occupancy levels. medchemexpress.comnih.gov However, this compound introduces a direct GABAA agonist activity that is absent in perphenazine. medchemexpress.comresearchgate.net GABA itself has a variable potency at GABAA receptors, with EC50 values reported to range from 26 to 107 µM in different neurons, highlighting the novelty of the ester's direct agonist action. nih.gov

Interactive Table: Receptor Binding Affinities (Ki, nM)

Compound Dopamine D2L Dopamine D2S Serotonin 5-HT2A GABAA (agonist) Histamine H1
This compound 0.066 medchemexpress.com 0.062 medchemexpress.com 0.21 medchemexpress.com 3740 medchemexpress.com Not Reported
Perphenazine (Parent) 3.4 glpbio.com Not Reported 5.6 glpbio.com Inactive ~8.0 glpbio.comtargetmol.comechemi.com

Histamine H1 Receptor Interactions

Modulation of Neurotransmitter Systems in Preclinical Models

Preclinical studies in animal models of schizophrenia have been conducted to evaluate the in vivo effects of this compound on neurotransmitter systems. These studies show that while both this compound and an equimolar dose of perphenazine antagonize amphetamine-induced hyperactivity, their effects on the brain's neurochemistry differ. medchemexpress.com Notably, this compound was found to increase dopamine efflux in both the medial prefrontal cortex and the hippocampus. medchemexpress.com This effect contrasts with the action of perphenazine alone and suggests that the integrated GABAergic activity of the compound modulates dopaminergic pathways in key brain regions. medchemexpress.com This modulation is hypothesized to contribute to its unique pharmacological profile. medchemexpress.com

Dopamine Efflux Regulation in Cortical and Hippocampal Regions

This compound has been shown to modulate dopamine (DA) levels in key brain regions associated with cognition and psychosis. researchgate.net In animal models, administration of this compound led to an increase in dopamine efflux in both the medial prefrontal cortex and the hippocampus. researchgate.net This effect is noteworthy because typical antipsychotics, such as haloperidol (B65202) and perphenazine itself, are generally ineffective at increasing dopamine release in these areas. oup.com The enhancement of cortical and hippocampal dopamine efflux is considered a potential mechanism for improving cognitive functions that are often impaired in certain neuropsychiatric disorders. oup.com

The regulation of dopamine by this compound is complex. While it increases dopamine in cortical regions, its primary action via the perphenazine component is the blockade of dopamine D2 receptors. researchgate.netdrugbank.compatsnap.com This antagonism of D2 receptors is the principal mechanism for its antipsychotic effects, reducing the overactivity of dopamine pathways implicated in psychosis. patsnap.comnih.gov The compound's ability to selectively increase dopamine in the cortex while blocking receptors elsewhere suggests a regionally specific action. nih.gov

Table 1: Effect of this compound on Dopamine Efflux

Brain Region Effect on Dopamine Efflux Reference
Medial Prefrontal Cortex Increased researchgate.net
Hippocampus Increased researchgate.net

Gamma-Aminobutyric Acid Pathway Activation

A defining feature of this compound is its designed ability to deliver GABA to the brain. researchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, but it does not readily cross the blood-brain barrier on its own. researchgate.netscience.gov By being formulated as an ester of perphenazine, this compound functions as a prodrug that facilitates GABA's entry into the brain. researchgate.net

Intracellular Signaling Pathways and Molecular Targets

The dual action of this compound initiates distinct intracellular signaling cascades corresponding to its interaction with dopamine and GABA receptors.

Downstream Effects of Receptor Activation on Cellular Processes

The antagonism of the dopamine D2 receptor by the perphenazine moiety is a key molecular action. drugbank.comnih.gov D2 receptors are G-protein coupled receptors (GPCRs) that, when blocked, influence several downstream pathways. portico.orgmdpi.com For instance, D2 receptor signaling can regulate calcium and potassium ion channels and is linked to the phosphatidylinositol-calcium second messenger system. drugbank.comportico.org By blocking these receptors, this compound interrupts these signaling cascades, which is the basis for its antipsychotic effect. patsnap.com

As a GABA-A receptor agonist, the GABA component of this compound activates ligand-gated ion channels. portico.org Activation of the GABA-A receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. nih.govtandfonline.com This widespread neuronal inhibition is thought to contribute to a reduction in anxiety and may play a role in mitigating the motor side effects of dopamine blockade. nih.govportico.org

Table 2: Key Molecular Targets of this compound

Target Receptor Action Primary Downstream Effect Reference
Dopamine D2 Receptor Antagonist Inhibition of G-protein coupled signaling pathways researchgate.netdrugbank.com
GABA-A Receptor Agonist Opening of chloride ion channels, neuronal hyperpolarization researchgate.netscience.gov
Serotonin 5-HT2A Receptor Antagonist Modulation of dopaminergic and glutamatergic systems patsnap.com
Alpha-1 Adrenergic Receptor Antagonist Affects blood pressure regulation
Histamine H1 Receptor Antagonist Contributes to sedative effects patsnap.com

Preclinical Pharmacological Investigations in Animal Models

Evaluation of Behavioral Phenotypes in Rodent Models

Perphenazine (B1679617) 4-aminobutyrate, also known as BL-1020, has been evaluated for its efficacy in mitigating hyperactive behaviors in rodent models designed to mimic the dopaminergic overactivity characteristic of psychosis. researchgate.netnih.gov In a key study utilizing the D-amphetamine-induced hyperactivity model in rats, Perphenazine 4-aminobutyrate demonstrated a significant ability to reduce hyperactivity. researchgate.netnih.govacs.orgmolaid.com

Notably, its effect was distinguished from that of its parent compound, perphenazine. While perphenazine also abolished hyperactivity, it concurrently induced sedation and catalepsy. In contrast, this compound effectively reduced hyperactivity without causing these sedative or cataleptic side effects. researchgate.netnih.govacs.org This suggests a more favorable profile, potentially separating antipsychotic efficacy from common motor side effects. Both acute and subchronic administration of this compound were found to antagonize amphetamine-induced hyperactivity. researchgate.net

CompoundEffect on D-amphetamine-induced HyperactivitySedation/Catalepsy
This compoundReduced hyperactivityNot induced
PerphenazineAbolished hyperactivityInduced
GABANo effectNot applicable

A significant focus of preclinical research on this compound has been its impact on motor control, particularly its potential to induce catalepsy, a common and debilitating side effect of typical antipsychotic medications. brieflands.comscience.gov In rat models, this compound displayed a markedly reduced propensity for inducing catalepsy compared to equimolar doses of perphenazine. researchgate.netnih.govacs.orgsponser.co.il

Studies in male Wistar rats showed that while perphenazine and another phenothiazine (B1677639), fluphenazine, induced observable cataleptic behavior, this compound did not. sponser.co.il Even after subchronic dosing for 17 days, this compound was associated with significantly less catalepsy compared to perphenazine. sponser.co.il This diminished extrapyramidal effect is a key feature highlighted in its preclinical profile. nih.govacs.org

CompoundCatalepsy Induction in Rats
This compoundSignificantly lower catalepsy, or not observed
PerphenazineCataleptic behavior observed
FluphenazineCataleptic behavior observed

Emerging evidence suggests that this compound may possess pro-cognitive properties. researchgate.netresearchgate.netmdpi.com In rodent models of schizophrenia, this compound has shown beneficial effects on cognitive function. researchgate.netresearchgate.netmdpi.com Specifically, in rats with induced deficits in object recognition memory, this compound significantly attenuated these behavioral effects, suggesting an improvement in cognitive function. sponser.co.il These findings point to a potential advantage of this compound in addressing the cognitive deficits associated with schizophrenia, an area where many existing antipsychotics have limited efficacy. nih.gov

Investigation of Motor Control and Catalepsy Manifestations

In Vivo Receptor Occupancy Studies in Animal Brains

This compound functions as a potent dopamine (B1211576) D2 receptor antagonist. researchgate.netselleckchem.com In vivo studies have confirmed its ability to occupy these receptors in the brain. researchgate.net While specific quantitative data from animal brain occupancy studies is not detailed in the provided search results, human studies using positron emission tomography (PET) with [11C]raclopride have demonstrated dose-dependent striatal D2 receptor occupancy. researchgate.netnih.gov These human studies indicate that equimolar doses of this compound and perphenazine result in similar D2 receptor occupancy at 24 hours post-dosing. researchgate.net Preclinical data from rat models also support its activity as a dopamine receptor antagonist. sponser.co.il The antagonism of D2 receptors is a well-established mechanism for the antipsychotic effects of drugs like perphenazine. patsnap.comnih.gov

A novel aspect of this compound's mechanism of action is its agonist activity at the GABAA receptor. researchgate.netsponser.co.il This is a departure from traditional antipsychotics and is attributed to the GABA (gamma-aminobutyric acid) component of the mutual prodrug. researchgate.netnih.gov Preclinical studies have indicated that the compound delivers GABA to the brain. researchgate.net This GABAergic activity is thought to contribute to its unique profile, potentially mitigating the extrapyramidal side effects typically associated with potent D2 receptor antagonism. researchgate.netnih.gov Some research suggests that atypical antipsychotics may antagonize GABAA receptors in specific brain regions like the ventral tegmental area. nih.gov However, this compound is described as having agonist activity at the GABAA receptor. sponser.co.il

Quantification of Dopamine D2 Receptor Occupancy

Preclinical Pharmacokinetic and Pharmacodynamic Correlations

This compound (also known as BL-1020) is a novel compound developed as a mutual prodrug of the antipsychotic agent perphenazine and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). researchgate.netnih.gov The rationale behind this chemical entity is to facilitate the passage of GABA across the blood-brain barrier, a feat GABA itself achieves with great difficulty. researchgate.net Preclinical investigations in animal models have been crucial in elucidating the relationship between the drug's concentration in the body and its pharmacological effects, particularly concerning its ability to enter the central nervous system and engage with its intended molecular targets.

Brain Penetration and Distribution Studies in Animal Models

A primary objective of preclinical pharmacokinetic studies for this compound was to confirm that the compound could effectively deliver its constituent parts, particularly GABA, into the brain following oral administration. researchgate.net Preclinical studies in rodent models have successfully demonstrated that the compound penetrates the brain. nih.gov

To investigate the brain penetration and subsequent distribution, pharmacokinetic studies were conducted using radiolabeled this compound ([14C] BL-1020) in rats. researchgate.net Following oral administration, analysis via HPLC-radiochromatography detected the presence of both intact this compound and its metabolite, GABA, within the brain tissue, confirming its ability to cross the blood-brain barrier. sponser.co.il

The temporal analysis of brain tissue revealed a dynamic process of prodrug conversion. sponser.co.il At 15 minutes post-administration, a significant concentration of GABA was present, alongside a smaller amount of the intact prodrug. sponser.co.il Over the next 45 minutes, the concentration of intact this compound in the brain decreased, becoming undetectable by the 1-hour time point. sponser.co.il Conversely, the levels of GABA in the brain increased between the 15-minute and 30-minute marks and were sustained at a similar level for up to 4 hours. sponser.co.il This evidence from animal models indicates that this compound acts as an effective carrier for delivering GABA into the central nervous system, where the prodrug is hydrolyzed to release its active components. researchgate.netsponser.co.il

Brain Distribution of Orally Administered [14C] this compound in Rats sponser.co.il
Time Post-DoseIntact this compoundGABA
15 minutesDetectable levelSignificant level
30 minutesRatio of prodrug to GABA decreasedIncreased from 15-min level
1 hourUndetectableSustained at a similar level to 30 min
4 hoursUndetectableSustained at a similar level

Temporal Profiles of Receptor Engagement in Vivo

The pharmacodynamic effect of this compound is predicated on the engagement of its active moieties with their respective receptors: perphenazine with dopamine D2 receptors and GABA with GABA-A receptors. researchgate.netresearchgate.net

Dopamine D2 Receptor Engagement: The in vivo engagement of perphenazine, released from the prodrug, with striatal dopamine D2 receptors has been quantified. While the definitive studies were conducted in humans using positron emission tomography (PET) with [11C]raclopride, they provide the most precise temporal data available for the prodrug's action and are foundational to understanding its in vivo profile. researchgate.netnih.gov These studies revealed a dose-dependent D2 receptor occupancy (RO). nih.gov Following a single oral dose of 32 mg of this compound, the average D2 RO in the striatum was 44% at 4 to 6 hours post-dose. researchgate.netnih.gov This occupancy level then declined to 33% by 24 hours post-dose. researchgate.netnih.gov

When compared to an equimolar dose of perphenazine, this compound demonstrated a slightly different temporal profile initially, but resulted in a similar D2 RO by the 24-hour mark. nih.gov Pharmacokinetic-pharmacodynamic modeling based on these findings predicted that once-daily oral administration of a 32 mg dose would achieve a steady-state D2 RO ranging from 52% to 66%. nih.gov

Temporal Profile of Striatal Dopamine D2 Receptor Occupancy (RO) After a Single Oral 32 mg Dose of this compound researchgate.netnih.gov
Time Post-DoseAverage D2 Receptor Occupancy
4-6 hours44%
24 hours33%
Predicted Steady State (Once Daily Dosing)52% - 66%

GABA-A Receptor Engagement: Direct in vivo measurement of the temporal profile of GABA-A receptor engagement by the GABA released from this compound is less clearly defined in the available literature. However, the preclinical pharmacokinetic data demonstrating the successful delivery of GABA to the brain and its sustained presence for at least four hours provides a temporal window for its potential engagement with GABA-A receptors. sponser.co.il The antipsychotic activity observed in animal models, coupled with a reduction in side effects like catalepsy compared to perphenazine alone, is attributed to this simultaneous GABAergic activity. researchgate.net This suggests that during the initial hours following administration, as both perphenazine and GABA are present in the brain, a dual action on both dopamine and GABA systems occurs. researchgate.netsponser.co.il

Structure Activity Relationship Studies

Impact of the 4-aminobutyrate Moiety on Perphenazine's Pharmacological Profile

The addition of the 4-aminobutyrate group to perphenazine (B1679617) is not merely an additive process but results in a molecule with emergent properties that differ significantly from its parent compounds. This mutual prodrug was designed to combine the dopamine (B1211576) antagonism of perphenazine with the GABAergic effects of its esterified counterpart. researchgate.netnih.gov

Perphenazine 4-aminobutyrate (BL-1020) retains a high affinity for key receptors implicated in psychosis, a characteristic inherited from its perphenazine core. However, the conjugation introduces GABAergic activity. researchgate.netpatsnap.com Research indicates that BL-1020 demonstrates potent inhibition of both dopamine D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net The binding affinities for these receptors are comparable to perphenazine, suggesting that the core pharmacophore responsible for this interaction remains accessible and functional.

Specifically, BL-1020 displays strong binding affinity to the long and short isoforms of the dopamine D2 receptor and the serotonin 5-HT2A receptor. researchgate.net While perphenazine itself primarily acts as a dopamine D2 receptor antagonist, BL-1020 is designed to function as both a dopamine receptor antagonist and a GABAA receptor agonist. wikipedia.orgpatsnap.com This dual mechanism is a direct result of the 4-aminobutyrate moiety.

Table 1: Receptor Binding Affinity of this compound (BL-1020)

This interactive table summarizes the in vitro binding affinities (Ki) of BL-1020 for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki)
Dopamine D2L0.066 nM
Dopamine D2S0.062 nM
Serotonin 5-HT2A0.21 nM
Data sourced from pharmacological studies on BL-1020. researchgate.net

This compound is classified as a mutual prodrug, meaning it is an inactive compound that is metabolized in the body to release two active therapeutic agents: perphenazine and GABA. researchgate.netnih.gov The ester linkage between perphenazine and the 4-aminobutyrate moiety is designed to be cleaved by esterase enzymes present in the body. scirp.org

This prodrug strategy is intended to overcome the poor penetration of GABA across the blood-brain barrier. researchgate.net By attaching GABA to the lipophilic perphenazine molecule, the resulting conjugate can more readily enter the central nervous system. Once in the brain, enzymatic hydrolysis releases both perphenazine, which exerts its antipsychotic effect via dopamine receptor blockade, and GABA, which contributes to neuronal inhibition. researchgate.netmdpi.com Pharmacokinetic studies using a radiolabeled version of the compound have confirmed its ability to penetrate the brain. researchgate.net In animal models, the administration of this prodrug led to antipsychotic effects with a significantly lower incidence of catalepsy compared to an equimolar dose of perphenazine, suggesting a modified and potentially more tolerable target engagement profile. researchgate.netnih.gov

Influence on Receptor Binding Characteristics

Rational Design Principles for Phenothiazine-GABA Conjugates

The creation of compounds like this compound is guided by established principles of medicinal chemistry aimed at optimizing drug delivery and therapeutic effect.

The phenothiazine (B1677639) tricycle is a versatile scaffold that allows for structural modifications to fine-tune its pharmacological activity. mdpi.comresearchgate.net Key principles for modifying the perphenazine core include:

Substitution at the 2-position: The presence of an electron-withdrawing group, such as the chlorine atom in perphenazine, at the 2-position of the phenothiazine ring is known to enhance antipsychotic potency. neu.edu.trcambridge.org This principle is maintained in the design of its GABA conjugate.

The Alkyl Linker: The three-carbon propyl chain connecting the phenothiazine nitrogen to the piperazine (B1678402) ring is generally considered optimal for neuroleptic activity. Shortening, lengthening, or branching this chain typically leads to a decrease in potency. neu.edu.tr

The choice of an amino acid as a promoiety is a common strategy in prodrug design to improve properties like solubility and transport across biological membranes. nih.gov For CNS-targeted drugs, this approach often aims to hijack specific nutrient transporters. mdpi.comnih.gov

Ester Linkage Stability: The nature of the ester bond is critical. It must be stable enough to prevent premature hydrolysis in the systemic circulation but labile enough to be cleaved by esterases in the brain to release the active components. scirp.org The design of the 4-aminobutyrate ester of perphenazine reflects this balance, allowing it to act as a carrier for GABA to the CNS. researchgate.netnih.gov

Linker Modifications: The linker itself can be modified to control the rate of drug release. For instance, introducing different chemical groups or altering the length and structure of the linker between the drug and the amino acid can influence the speed of enzymatic cleavage, allowing for either rapid or sustained release profiles. scirp.orgacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
Perphenazine
This compound
Gamma-aminobutyric acid (GABA)
Serotonin
Dopamine
L-tyrosine

Advanced Analytical Methodologies for Research and Characterization

Thermal and Diffractometric Methods for Solid-State Analysis

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of pharmaceutical compounds. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal events such as melting, crystallization, and solid-solid transitions. This information is critical in determining the purity, polymorphism, and stability of a compound.

In the study of perphenazine (B1679617) 4-aminobutyrate, DSC has been instrumental in identifying and differentiating its crystalline forms, particularly its trimesylate salt. Research has identified distinct crystalline forms of perphenazine 4-aminobutyrate trimesylate, each with a unique thermal signature. google.com

One crystalline form, designated as Crystalline Form A, is characterized by a sharp endothermic peak at approximately 150°C, which is indicative of its melting point. google.com A second, more stable form, known as Crystalline Form B, exhibits an endothermic peak at a significantly higher temperature, at or above 209°C, with specific instances recorded at about 214°C. google.com The presence of a single, sharp endothermic peak for each form suggests that the samples are crystalline in nature. google.com The notable difference in the melting points of Form A and Form B highlights the existence of polymorphism for this compound trimesylate.

The thermal profiles obtained from DSC analyses are crucial for the development of stable pharmaceutical formulations, as they provide insights into the physical and chemical stability of the different crystalline forms under thermal stress.

Table 1: DSC Thermal Transition Data for this compound Trimesylate Crystalline Forms

Crystalline FormEndothermic Peak Temperature (°C)
Crystalline Form A~150
Crystalline Form B≥ 209 (e.g., ~214)

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

X-ray Powder Diffraction (XRPD) is a powerful and non-destructive analytical technique used to determine the crystallographic identity of a solid material. It provides a unique fingerprint of a crystalline solid by measuring the scattering of X-rays from the lattice planes within the crystal structure. The resulting diffraction pattern, with its characteristic peak positions and intensities, is used to identify crystalline phases and to determine the degree of crystallinity.

For this compound trimesylate, XRPD has been essential in characterizing its solid-state forms. google.com The distinct XRPD patterns of different crystalline forms allow for their unambiguous identification. The crystalline form of this compound trimesylate, corresponding to the more stable Crystalline Form B identified by DSC, is characterized by a specific XRPD pattern. google.com

The positions of the diffraction peaks are typically reported in terms of the diffraction angle, 2Θ (2-theta). Detailed analysis has identified a series of characteristic peaks for this crystalline form. google.com The identification of a crystalline form is often confirmed by the presence of a minimum number of characteristic peaks from its full diffraction pattern. For this particular form of this compound trimesylate, it is characterized by an XRPD pattern that exhibits at least five of the peaks from the established pattern. google.com

The precise characterization of the crystalline form of a drug substance by XRPD is a critical step in pharmaceutical development, ensuring batch-to-batch consistency and the desired solid-state properties of the active pharmaceutical ingredient.

Table 2: Characteristic XRPD Peaks for a Crystalline Form of this compound Trimesylate

Peak No.Diffraction Angle (2Θ)
1~4.7
2~5.4
3~6.4
4~7.8
5~9.4
6~10.9
7~11.7
8~12.8
9~14.0
10~15.3
11~15.7
12~16.0
13~16.1
14~16.9
15~17.7
16~18.0
17~19.7
18~20.0
19~20.6
20~21.0
21~21.2

Future Directions in Perphenazine 4 Aminobutyrate Research

Exploration of Novel Prodrug Variants and Conjugates

The core concept of Perphenazine (B1679617) 4-aminobutyrate is the conjugation of an active drug to a neuroactive moiety. This strategy can be expanded by exploring variations in the linker and the attached molecule to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis and Evaluation of Analogues with Modified Amino Acids

The existing compound utilizes 4-aminobutyric acid (GABA). A promising future direction is the synthesis and evaluation of new analogues where perphenazine is conjugated to other natural or synthetic amino acids. This approach has been successfully employed for other central nervous system (CNS) drugs to improve properties like bioavailability and transport across the blood-brain barrier (BBB). mdpi.comscielo.br For instance, the use of L-valine in valacyclovir (B1662844) significantly enhances the oral bioavailability of its parent drug, acyclovir, by targeting amino acid transporters. scielo.br

Future research could involve creating a library of perphenazine-amino acid conjugates using moieties like glycine, L-dopa, or even synthetic amino acids. nih.govnih.gov Each new conjugate would require thorough evaluation. Initial screening would assess chemical stability and the rate of enzymatic hydrolysis to release the active perphenazine. Subsequent preclinical studies would be necessary to determine the pharmacokinetic profile and antipsychotic efficacy of these novel compounds compared to the original GABA conjugate. nih.govresearchgate.net This line of inquiry could lead to a second-generation prodrug with superior brain penetration or a more optimized release profile.

Design of Targeted Delivery Systems for Enhanced Brain Penetration

Beyond modifying the prodrug structure itself, future research should focus on advanced drug delivery systems to improve brain targeting. The BBB remains a formidable obstacle for many CNS drugs. nih.govresearchgate.net While the prodrug strategy aims to leverage endogenous transporters, nanotechnology offers a complementary approach.

One potential strategy is the encapsulation of Perphenazine 4-aminobutyrate into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes. researchgate.net This method can protect the drug from premature degradation and facilitate its passage across the BBB. For example, loading perphenazine itself into SLNs has been shown to significantly increase its relative bioavailability and brain distribution in preclinical models. A similar approach with the GABA prodrug could further enhance its CNS concentration, potentially allowing for lower doses and fewer peripheral side effects. Another sophisticated strategy involves "chemical delivery systems" (CDS), where a lipophilic carrier is attached to the drug, enabling brain entry, after which it is converted into a charged, "locked-in" form that slowly releases the active drug. nih.gov Investigating these advanced delivery platforms could unlock the full therapeutic potential of this compound.

Deeper Mechanistic Insights into Neurotransmitter Modulation

While this compound is understood to act on dopamine (B1211576) and GABA systems, the precise consequences of this dual modulation on neuronal circuits are not fully elucidated. jneurosci.org Future research must employ advanced techniques to dissect these mechanisms at a cellular and network level, particularly within brain regions critical to schizophrenia, such as the prefrontal cortex (PFC). jneurosci.orgoup.com

Advanced Electrophysiological Studies in In Vitro Brain Slices

To understand how this compound alters neural communication, advanced in vitro electrophysiology is essential. acetherapeutics.com Techniques like whole-cell patch-clamp recordings in acute brain slices from the PFC can provide detailed information about the drug's effects on individual neurons. oup.comd-nb.infonih.gov

Future studies should use this method to investigate how the compound modulates both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic transmission onto pyramidal neurons. nih.govjneurosci.org Researchers could record spontaneous and evoked inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs) before and after application of the prodrug. This would reveal its net impact on the excitation/inhibition balance in cortical circuits, a factor thought to be disrupted in schizophrenia. jneurosci.orgnih.gov Furthermore, using multi-electrode arrays (MEAs) on brain slices would allow for the study of the drug's effect on network-level activity, such as synchronized oscillations (e.g., gamma rhythms), which are also implicated in the pathophysiology of the disorder. europeanpharmaceuticalreview.combiorxiv.org

Optogenetic or Chemogenetic Approaches to Probe Specific Neuronal Circuits

Optogenetics and chemogenetics are powerful tools that allow for the control of specific populations of neurons with light or designer drugs, respectively. These techniques could be used to unravel the circuit-level effects of this compound with unprecedented precision. Given the compound's dual action, a key question is how its GABAergic component interacts with its dopamine-blocking action.

Future studies could, for example, use optogenetics to specifically activate dopamine-releasing neurons from the ventral tegmental area (VTA) that project to the PFC, while simultaneously recording the activity of different classes of GABAergic interneurons. By applying this compound during these manipulations, researchers could determine how the compound modulates the influence of dopamine on specific inhibitory microcircuits. This would provide critical insights into its mechanism of action beyond simple receptor occupancy, explaining how it might normalize aberrant circuit dynamics in schizophrenia.

Comparative Preclinical Studies with Other CNS-Active Prodrugs

To establish the therapeutic niche and potential advantages of this compound, it is crucial to conduct head-to-head comparative preclinical studies against other CNS-active prodrugs. While comparisons with the parent drug, perphenazine, have demonstrated reduced side effects acs.org, the landscape of CNS drug development now includes other innovative prodrugs. mdpi.comnih.gov

For example, pomaglumetad methionil, a prodrug of a metabotropic glutamate (B1630785) receptor agonist, was developed for schizophrenia and showed initial promise. nih.gov Another example is MGS0274, an ester prodrug targeting glutamate receptors. nih.gov Future preclinical research should involve well-designed animal models of schizophrenia to directly compare the efficacy and side-effect profiles of this compound with these and other emerging CNS prodrugs. Key outcome measures should include assessments of positive, negative, and cognitive symptoms, as well as propensity for extrapyramidal symptoms and metabolic side effects. Such studies are essential to benchmark the compound's performance and to understand its relative strengths and weaknesses, which will be critical for guiding its potential clinical development and positioning. nih.gov

Evaluation against Emerging Neuropharmacological Agents in Animal Models

A critical avenue for future research is the direct comparative evaluation of this compound against other neuropharmacological agents in validated animal models. While initial studies have benchmarked its performance against its parent compound, perphenazine, further research is required to position its efficacy and mechanistic advantages relative to contemporary and emerging treatments.

In preclinical rodent models of schizophrenia, such as the d-amphetamine-induced hyperactivity model, this compound demonstrated a significant advantage over perphenazine. nih.gov It was shown to reduce hyperactivity without inducing catalepsy, a pronounced motor side effect associated with typical antipsychotics like perphenazine. nih.gov This suggests a potentially wider therapeutic window and a more favorable profile by mitigating some of the most limiting extrapyramidal symptoms.

Future preclinical studies should be designed to compare this compound with second-generation (atypical) antipsychotics, which are standard clinical treatments. For instance, while clinical trials have compared BL-1020 to risperidone (B510), head-to-head preclinical studies in animal models of cognition and negative symptoms are warranted. uef.fifrontiersin.org Such studies could elucidate the relative contributions of this compound's unique GABAergic action versus the serotonergic activity of agents like risperidone in improving cognitive deficits. frontiersin.org The compound's demonstrated procognitive effects in animal models of schizophrenia provide a strong basis for these extended comparative investigations. nih.gov

Table 1: Comparative Profile of this compound in Preclinical Context

Feature This compound (BL-1020) Perphenazine Risperidone
Primary Mechanism Dopamine D2 Antagonist & GABA-A Agonist nih.govresearchgate.net Dopamine D2 Antagonist frontiersin.org Dopamine D2 & Serotonin (B10506) 5-HT2A Antagonist frontiersin.orgsemanticscholar.org
Reported Antipsychotic Activity in Animal Models Effective in reducing hyperactivity. nih.gov Effective in reducing hyperactivity. nih.gov Effective in animal models of psychosis. uef.fi
Reported Motor Side Effects in Animal Models (Catalepsy) Minimal to no catalepsy observed. nih.gov Induces significant catalepsy. nih.gov Lower propensity for catalepsy than typicals, but present. uef.fi
Reported Cognitive Effects in Animal Models Demonstrated beneficial effects on cognitive function. nih.gov Generally lacks procognitive effects. semanticscholar.orgfrontiersin.org Limited or no significant improvement compared to placebo in some models. uef.fifrontiersin.org

Investigating Synergistic Effects with Other Research Compounds

The investigation of this compound in combination with other research compounds represents a largely unexplored but potentially fruitful area of research. Its dual-action mechanism targeting both dopaminergic and GABAergic systems suggests that it could act synergistically with agents that modulate other neurotransmitter systems implicated in complex neurological disorders.

For example, compounds targeting the glutamatergic system, such as NMDA receptor modulators, are of high interest for treating cognitive and negative symptoms of schizophrenia. uef.fi Preclinical studies could explore whether a combination of this compound and a glutamatergic agent could provide a multi-pronged approach to symptom management, potentially allowing for lower amounts of each compound. Similarly, combining it with agents that have a primary effect on cholinergic or nicotinic receptors, which are also implicated in cognitive function, could be a valuable research direction. nih.govnih.gov

Currently, there is a notable lack of published preclinical data focusing on the synergistic efficacy of this compound when combined with other neuropharmacological agents in animal models of neurological disorders. Future research protocols should be designed to test specific hypotheses about neurotransmitter system interactions, for instance, combining this compound with a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine (B1679862) reuptake inhibitor (NRI) in models of depression with psychotic features, or with acetylcholinesterase inhibitors in models of dementia-related psychosis.

Applications in Non-Clinical Models of Neurological Disorders

The primary application of this compound in non-clinical models has been centered on schizophrenia, driven by the hypothesis that deficits in the GABA neurotransmitter system contribute to the disorder's pathophysiology. dntb.gov.uaresearchgate.net Animal models that mimic aspects of schizophrenia, such as those induced by the NMDA receptor antagonists phencyclidine (PCP) or ketamine, are crucial platforms for its evaluation. uef.fi In these models, the compound's ability to deliver GABA to the brain, a feat GABA itself cannot easily accomplish, is a key feature being investigated. researchgate.net Its efficacy in rodent models has been established, showing a reduction in psychotic-like behaviors. dntb.gov.ua

Potential Research Applications Beyond Current Preclinical Models

The unique mechanism of this compound suggests its potential utility in a variety of other neurological and central nervous system (CNS) disorders where dopaminergic and GABAergic dysregulation are implicated. Patent filings for the compound underscore this potential, identifying a broad spectrum of diseases for which it could be a research candidate. google.com

These potential applications stem from the core roles of dopamine and GABA in brain function. Dopamine is critical for motor control, motivation, and reward, while GABA is the main inhibitory force, crucial for preventing neuronal hyperexcitability and maintaining balanced neural circuits. Therefore, a compound that modulates both could be theoretically beneficial in conditions characterized by an imbalance of these systems.

Table 2: Potential Non-Clinical Research Applications for this compound

Disorder Category Specific Conditions Listed in Patent Literature google.com Theoretical Rationale for Research
Neurodegenerative Diseases Alzheimer's disease, Huntington's disease, Parkinson's disease, Dementia with Lewy Bodies Modulation of dopamine may address motor/psychotic symptoms; GABA enhancement could address neuronal hyperexcitability and cognitive aspects.
Mood and Affective Disorders Bipolar disorder, Depression Dopamine dysregulation is a key feature of bipolar disorder; GABA deficits are linked to depression and anxiety.
Epilepsy and Seizure Disorders Epilepsy The compound's GABAergic agonism could directly counteract the neuronal hyperexcitability that underlies seizures.
Cognitive and Developmental Disorders Age-related cognitive decline, Mild cognitive impairment, Attention deficit disorder (ADHD) The procognitive effects seen in schizophrenia models suggest potential for broader application in cognitive dysfunction.
Other CNS Conditions Stroke, Brain injury, Amyotrophic lateral sclerosis (ALS), Multiple sclerosis Potential neuroprotective or symptom-modulating effects via GABAergic inhibition and dopamine system stabilization.

Mechanistic Studies in Rare Neurological Conditions

A significant future direction is the initiation of mechanistic studies of this compound in non-clinical models of specific rare neurological conditions. While patent literature suggests a wide field of use, dedicated research is needed to validate these possibilities. google.com

Huntington's Disease (HD): This condition is characterized by the degeneration of GABAergic medium spiny neurons in the striatum. mdpi.com This leads to a profound GABA deficit, contributing to the chorea (involuntary movements) and other motor symptoms. A compound like this compound, which enhances GABAergic activity, could theoretically help restore inhibitory tone in the striatum. frontiersin.orgfrontiersin.org Future research in transgenic mouse models of HD (e.g., zQ175) could investigate whether the compound can modulate aberrant motor activity and offer neuroprotective effects. frontiersin.org

Amyotrophic Lateral Sclerosis (ALS): While primarily a disease of motor neuron degeneration, evidence suggests that neuronal hyperexcitability is a component of its pathophysiology. Some research points to alterations in inhibitory systems. theses.fr Although direct mechanistic studies are absent, future research in models like the SOD1 transgenic mouse could explore if enhancing GABAergic inhibition with this compound has any impact on disease progression or neuronal survival.

Dementia with Lewy Bodies (DLB): DLB involves cholinergic deficits and alpha-synuclein (B15492655) pathology, but psychotic symptoms and parkinsonism are also core features linked to the dopamine system. lbda.orgnih.gov Animal models of synucleinopathies exist that develop cognitive and motor impairments. nih.gov Investigating this compound in these models could clarify whether its dual action can simultaneously address psychotic symptoms via dopamine antagonism while potentially stabilizing cortical circuits through its GABAergic effects.

To date, specific preclinical studies testing this compound in validated models of these rare conditions have not been published. Such work would be essential to move from theoretical application to evidence-based potential.

Q & A

Q. How can Perphenazine 4-aminobutyrate be accurately quantified in pharmaceutical formulations?

  • Methodological Answer : Two validated analytical approaches are recommended:
  • Spectrophotometry : Oxidation of Perphenazine with diperoxyazelaic acid in sulfuric acid medium, followed by absorbance measurement at 254 nm. This method is selective, cost-effective, and achieves a relative standard deviation (RSD) of ±2% .
  • Chemiluminescence (CL) Flow Injection : Utilizes the reaction of Perphenazine with [Ru(phen)₃]²⁺ and Ce(IV) in acidic conditions. This method offers a wide linear range (1.2–1,300 ng mL⁻¹), a detection limit of 0.4 ng mL⁻¹, and minimal interference from common excipients .
  • Comparison : The CL method outperforms spectrophotometry in sensitivity and dynamic range, while spectrophotometry is simpler for routine tablet analysis .

Q. What experimental design principles should guide assessments of Perphenazine’s antipsychotic efficacy?

  • Methodological Answer :
  • Use standardized scales like the Positive and Negative Syndrome Scale (PANSS) for dimensional and typological evaluation of schizophrenia symptoms. PANSS ensures balanced representation of positive/negative symptoms and global psychopathology, with validated reliability (Cronbach’s α >0.7) .
  • In comparative trials (e.g., CATIE study), randomize patients to Perphenazine or atypical antipsychotics (e.g., olanzapine, risperidone) and employ longitudinal designs with dropout-adjusted statistical models (e.g., mixed-effects regression) to account for treatment discontinuation .

Q. Which analytical techniques are validated for Perphenazine detection in biological matrices like human serum?

  • Methodological Answer : The CL flow-injection method (see FAQ 1) is validated for human serum analysis. Key steps include:
  • Protein precipitation with acetonitrile to isolate Perphenazine.
  • Recovery rates of 95.3–104.0% and RSD <4% confirm reproducibility.
  • Cross-validation against HPLC or official pharmacopeial methods via Student’s t-test and F-test ensures accuracy .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chemiluminescence detection parameters for Perphenazine?

  • Methodological Answer :
  • Central Composite Design (CCD) is critical for multivariable optimization. Key factors include Ce(IV) concentration, sulfuric acid strength, and flow rate.
  • RSM models (quadratic or cubic) identify interactions between variables, maximizing signal-to-noise ratios. For example, CCD optimization improved sensitivity by 30% compared to univariate approaches .
  • Post-optimization, validate the model using ANOVA and lack-of-fit tests (p >0.05 indicates robustness) .

Q. How to reconcile contradictory findings on Perphenazine’s side effect profile (e.g., sexual dysfunction) across studies?

  • Methodological Answer :
  • Conduct meta-regression analysis to adjust for confounders like study quality, dosing, and patient demographics. For example, a 2011 meta-analysis found Perphenazine’s sexual dysfunction risk (~25–30%) was inconsistently reported due to variable measurement tools and small sample sizes for replication .
  • Use sensitivity analyses to exclude low-quality studies (e.g., those without validated scales like ASEX) and re-estimate effect sizes .

Q. What pharmacokinetic (PK) interactions influence Perphenazine’s bioavailability in vivo?

  • Methodological Answer :
  • Bile-excipient interactions : Bile salts (e.g., taurocholate) enhance Perphenazine solubilization but reduce intestinal flux when co-administered with cationic polymers like Eudragit E. Monitor via LC-MS/MS with transitions at m/z 404→143 (Perphenazine) and 407→174.1 (¹³C-labeled internal standard) .
  • Noncompartmental PK analysis : Calculate AUClast (area under the curve) using linear up/log-down methods. Exclude outliers via Grubb’s test and apply Tukey’s post hoc ANOVA for group comparisons (e.g., Perphenazine vs. Perphenazine + excipient) .

Q. Which statistical frameworks are suitable for comparing Perphenazine with atypical antipsychotics in longitudinal trials?

  • Methodological Answer :
  • Mixed-effects models : Account for repeated measures and missing data (e.g., CATIE study discontinuation rates). Covariates like baseline PANSS scores and treatment duration should be included as random effects .
  • Time-to-event analysis : Compare relapse rates using Cox proportional hazards models, adjusting for covariates like age and comorbidities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.